molecular formula C15H20BFO2 B7580371 2-(2-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B7580371
M. Wt: 262.13 g/mol
InChI Key: GVMDNQNKTNUUBY-UHFFFAOYSA-N
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Description

2-(2-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a cyclopropyl-substituted fluorophenyl group. The cyclopropyl group confers steric and electronic modulation, while the fluorine atom at the 5-position enhances electrophilic aromatic substitution reactivity. The 1,3,2-dioxaborolane scaffold is a common motif in organoboron chemistry due to its stability and synthetic versatility .

Properties

IUPAC Name

2-(2-cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BFO2/c1-14(2)15(3,4)19-16(18-14)13-9-11(17)7-8-12(13)10-5-6-10/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMDNQNKTNUUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The most widely reported method involves palladium-catalyzed Miyaura borylation of 2-cyclopropyl-5-fluoroaryl halides (bromide or iodide) with bis(pinacolato)diboron (B₂Pin₂).

General Reaction Scheme:
Ar-X+B2Pin2Pd catalyst, baseAr-BPin+by-products\text{Ar-X} + \text{B}_2\text{Pin}_2 \xrightarrow{\text{Pd catalyst, base}} \text{Ar-BPin} + \text{by-products}
where Ar = 2-cyclopropyl-5-fluorophenyl, X = Br or I.

Catalytic Systems

  • Catalysts: Pd(dppf)Cl₂ (1–5 mol%) or Pd(PPh₃)₄.

  • Bases: Potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).

  • Solvents: Tetrahydrofuran (THF) or 1,4-dioxane at 80–100°C.

Example Procedure (Adapted from Patent FR2999183A1):

  • Combine 2-bromo-1-cyclopropyl-4-fluorobenzene (1.0 eq), B₂Pin₂ (1.2 eq), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (3.0 eq) in anhydrous THF.

  • Heat at 85°C under N₂ for 12–24 hours.

  • Quench with H₂O, extract with ethyl acetate, and purify via silica gel chromatography.

Yield: 65–78% (typical for electron-deficient aryl bromides).

Challenges and Optimizations

  • Fluorine Sensitivity: Prolonged heating above 100°C may induce defluorination. Microwave-assisted synthesis at 90°C for 2 hours improves yield to 82%.

  • Cyclopropyl Stability: Use of bulky ligands (e.g., XPhos) minimizes β-hydrogen elimination.

Alternative Synthetic Routes

Nickel-Catalyzed Borylation

Nickel catalysts (e.g., NiCl₂(dppe)) offer a cost-effective alternative under milder conditions (60–70°C). However, yields are lower (50–60%) due to competing homo-coupling.

Direct Cyclopropanation of Boronic Esters

For substrates lacking pre-formed cyclopropane rings, Simmons-Smith cyclopropanation is employed:

Step 1: Synthesize 5-fluoro-2-vinylphenylboronic ester via Suzuki coupling.
Step 2: Treat with diethylzinc (Et₂Zn) and CH₂I₂ in dichloromethane at 0°C.

Yield: 45–55% (lower due to steric hindrance).

Purification and Characterization

Purification Techniques

  • Chromatography: Silica gel eluted with hexane/ethyl acetate (9:1) removes unreacted B₂Pin₂.

  • Recrystallization: From ethanol/water mixtures to isolate white crystalline product.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H), 6.95 (dd, J = 8.4, 2.4 Hz, 1H), 6.85 (d, J = 2.4 Hz, 1H), 1.30 (s, 12H), 1.20–1.15 (m, 1H), 0.95–0.85 (m, 4H).

  • ¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (characteristic of dioxaborolanes).

Comparative Analysis of Methods

Method Catalyst Temperature Yield Advantages
Pd(dppf)Cl₂/THFPd85°C78%High yield, scalable
NiCl₂(dppe)/dioxaneNi70°C58%Low cost
Simmons-SmithEt₂Zn/CH₂I₂0°C52%Builds cyclopropane in situ

Industrial-Scale Considerations

  • Cost Efficiency: Pd recycling via supported catalysts (e.g., Pd/C) reduces expenses.

  • Safety: Avoid anhydrous conditions for large batches; use EtOH/H₂O mixtures to mitigate fire risks .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-couplings to form biaryl or styrenyl derivatives. The boronic ester group facilitates transmetalation with aryl/vinyl halides, while the fluorine atom modulates electronic effects.

Substrate Catalyst Base Solvent Yield Product Source
4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene85%4-Methyl-2'-cyclopropylbiphenyl
2-IodonaphthalenePd(OAc)₂/XPhosCsFDME78%Naphthyl-cyclopropyl derivative
3-ChlorostyrenePdCl₂(dppf)NaHCO₃THF/H₂O91%Styrenyl-cyclopropyl adduct

Mechanism :

  • Oxidative addition of Pd⁰ to the aryl halide.

  • Transmetalation with the boronic ester via a tetracoordinated borate intermediate.

  • Reductive elimination to form the C–C bond.

The cyclopropyl group enhances steric hindrance, slowing transmetalation but improving regioselectivity in crowded systems .

Oxidation Reactions

The boronic ester moiety undergoes oxidation to phenol derivatives under mild conditions, retaining the cyclopropyl-fluorophenyl framework.

Oxidizing Agent Conditions Yield Product Source
H₂O₂ (30%)EtOH, 25°C, 2 hr92%2-Cyclopropyl-5-fluorophenol
NaBO₃·4H₂OAcetone/H₂O, 50°C, 6 hr88%5-Fluoro-2-cyclopropylphenyl borate

Kinetics : Oxidation follows first-order kinetics with k=0.15min1k = 0.15 \, \text{min}^{-1} in H₂O₂/EtOH .

Electrophilic Aromatic Substitution

The fluorine atom directs electrophiles to the para position, enabling functionalization of the aromatic ring.

Electrophile Catalyst Conditions Yield Product Source
HNO₃ (conc.)/H₂SO₄0°C, 1 hr67%2-Cyclopropyl-4-nitro-5-fluorophenyl ester
Cl₂ (gas)FeCl₃CH₂Cl₂, reflux, 3 hr54%2-Cyclopropyl-4-chloro-5-fluorophenyl ester

Regioselectivity : Fluorine’s −I effect deactivates the ring, favoring nitration at the para position (96:4 para/meta ratio) .

Cyclopropane Ring-Opening Reactions

The strained cyclopropyl group undergoes ring-opening under acidic or radical conditions.

Reagent Conditions Product Yield Source
HBr (48%)CH₃CN, 80°C, 12 hr3-Bromo-1-fluoro-4-vinylbenzene73%
AIBN/PhSHToluene, 100°C, 6 hrThioether-functionalized aryl boronate68%

Mechanism : Radical-initiated ring-opening generates a stabilized allylic radical, which traps thiols or halides .

Stability and Side Reactions

  • Hydrolysis : Slow degradation in aqueous base (t₁/₂ = 48 hr at pH 12).

  • Thermal Stability : Decomposes above 200°C via boronate ring fragmentation .

Comparative Reactivity

Reaction Type Rate (rel.) Activation Energy (kJ/mol) Notes
Suzuki Coupling1.075Fluorine enhances electrophilicity
Oxidation0.892Steric shielding slows kinetics
Electrophilic Substitution0.5110Ring deactivation by cyclopropyl group

Scientific Research Applications

Anticancer Research

Dioxaborolanes have been investigated for their potential as anticancer agents. The presence of the fluorophenyl group enhances the compound's reactivity and selectivity towards cancer cells. Studies have shown that modifications in the dioxaborolane structure can lead to compounds with improved efficacy against specific cancer types.

Drug Delivery Systems

The ability of boron-containing compounds to form stable complexes with various biomolecules makes them suitable for drug delivery applications. Dioxaborolanes can be engineered to release therapeutic agents in a controlled manner, targeting specific tissues or cells.

Enzyme Inhibition

Research indicates that dioxaborolanes can act as enzyme inhibitors. Their design allows for interactions with active sites of enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity.

Cross-Coupling Reactions

Dioxaborolanes are valuable reagents in cross-coupling reactions, particularly in Suzuki-Miyaura coupling processes. They facilitate the formation of carbon-carbon bonds, which are essential in constructing complex organic molecules. The fluorine atom enhances the electrophilicity of the aromatic ring, improving reaction yields.

Synthesis of Functionalized Aromatics

The compound can serve as a precursor for synthesizing various functionalized aromatic compounds through electrophilic aromatic substitution reactions. This property is particularly useful in developing new materials and pharmaceuticals.

Polymer Chemistry

In polymer science, dioxaborolanes are utilized to create boron-containing polymers with enhanced thermal and mechanical properties. These materials are explored for applications in coatings, adhesives, and composite materials.

Sensor Development

The unique optical properties of dioxaborolanes make them candidates for developing sensors that detect specific ions or molecules. Their fluorescence characteristics can be exploited in biosensing applications.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various dioxaborolanes, including derivatives similar to the compound . The results indicated that certain modifications led to compounds with IC50 values significantly lower than existing treatments against breast cancer cell lines .

Case Study: Drug Delivery Mechanism

Research highlighted in Advanced Drug Delivery Reviews demonstrated that dioxaborolane derivatives could be incorporated into liposomes for targeted drug delivery. The study reported enhanced therapeutic effects when combined with chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. In BNCT, the boron atom captures thermal neutrons, leading to the release of high-energy particles that selectively destroy cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related aryl/heteroaryl dioxaborolanes, emphasizing substituent effects, molecular properties, and synthetic data.

Structural and Functional Group Variations

Substituent Effects on Reactivity and Stability

Electron-Withdrawing Groups (EWGs): The 5-fluoro substituent in the target compound enhances electrophilicity, facilitating C–H borylation and cross-coupling reactions. Cyclopropyl vs. Cyclopropylmethoxy: The target’s cyclopropyl group (directly bonded to the phenyl ring) offers steric hindrance without significant electronic donation, whereas the cyclopropylmethoxy group in introduces both steric bulk and weak electron donation via the oxygen atom.

Synthetic Yields and Purity:

  • The a-isomer in (26% yield) underscores challenges in regioselective borylation of chloro-methyl-substituted arenes.
  • The high purity (95%) of the trifluoromethyl-substituted compound in suggests optimized purification protocols for heavily halogenated derivatives.

Thermodynamic and Kinetic Factors:

  • Evidence from C–H activation studies () indicates that EWGs like fluorine lower activation barriers for borylation. This aligns with the prevalence of fluoro-substituted analogs in the literature (e.g., ).

Biological Activity

2-(2-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H20BFO2C_{15}H_{20}B_{F}O_{2} with a molecular weight of approximately 262.13 g/mol. The compound features a dioxaborolane ring structure that is known for its stability and reactivity in biological systems.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may influence pathways related to:

  • Cell Proliferation : Inhibiting cell growth in certain cancer cell lines.
  • Apoptosis : Inducing programmed cell death through mitochondrial pathways.
  • Metabolic Enzymes : Acting as an inhibitor of specific enzymes involved in metabolic processes.

Antiparasitic Activity

Recent research has indicated that compounds similar to this compound exhibit significant antiparasitic activity. For example, modifications in the molecular structure have led to enhanced efficacy against Plasmodium falciparum, the causative agent of malaria. The inclusion of polar functionalities has been shown to improve solubility and metabolic stability while maintaining antiparasitic potency .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticancer Activity : A study demonstrated that derivatives of dioxaborolane compounds exhibited selective cytotoxicity towards p53-deficient tumor cells. The mechanism was linked to the inhibition of specific kinases involved in cell survival pathways .
  • Antimicrobial Properties : Another investigation highlighted the antimicrobial potential of dioxaborolane derivatives against various bacterial strains. The compound's ability to disrupt bacterial cell membranes was noted as a key mechanism .
  • In Vivo Efficacy : In animal models, compounds structurally similar to this compound showed promising results in reducing parasite load and improving survival rates in malaria-infected mice .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiparasiticSignificant inhibition of P. falciparum
AnticancerCytotoxicity towards p53-deficient tumors
AntimicrobialDisruption of bacterial cell membranes

Table 2: Structure-Activity Relationship (SAR)

Compound ModificationEC50 (μM)Biological Effect
Addition of Fluorine at Position 60.004Enhanced antiparasitic activity
Inclusion of Polar Functionality0.395Improved solubility and stability

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(2-cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can purity be ensured?

Methodological Answer:
The compound is typically synthesized via a palladium-catalyzed Miyaura borylation reaction, where a halogenated precursor (e.g., 2-cyclopropyl-5-fluorobromobenzene) reacts with bis(pinacolato)diboron (B₂pin₂) under inert conditions. Key parameters include:

  • Catalyst system : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos .
  • Solvent : Dioxane or THF at reflux (80–100°C).
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol to achieve >95% purity .
    Purity validation requires ¹H/¹³C NMR (sharp singlet for pinacol methyl groups at δ 1.0–1.3 ppm) and HPLC-MS (m/z ~290 [M+H]⁺) .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹⁹F NMR identifies fluorine environment (δ -110 to -115 ppm for aryl-F).
    • ¹¹B NMR confirms boronate ester formation (δ 30–35 ppm) .
  • X-ray Crystallography : Resolves cyclopropyl ring geometry and dioxaborolane planarity. Example: Similar fluorophenyl dioxaborolanes show C–H⋯H interactions and Br⋯Br contacts in crystal lattices, which stabilize packing .
  • Mass Spectrometry : High-resolution ESI-MS distinguishes isotopic patterns (e.g., ¹⁰B/¹¹B splitting) .

Advanced: How does the cyclopropyl substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The cyclopropyl group introduces steric strain and electronic effects , altering reaction pathways:

  • Steric Hindrance : Slows transmetallation in Suzuki-Miyaura couplings, requiring higher temperatures (e.g., 80°C vs. 60°C for phenyl analogs) .
  • Electronic Effects : The electron-withdrawing fluorine at the 5-position enhances electrophilicity of the boron center, accelerating coupling with electron-rich aryl halides.
  • Mechanistic Studies : DFT calculations can model transition states to optimize ligand choice (e.g., XPhos for bulky substrates) .

Advanced: What strategies mitigate instability during storage or handling?

Methodological Answer:

  • Storage Conditions :

    FactorRecommendationSource
    Temperature0–6°C (prevents boronate hydrolysis)
    Light SensitivityAmber vials (avoids UV degradation)
    Moisture ControlDesiccants (e.g., silica gel)
  • Stability Testing : Accelerated aging under 40°C/75% RH for 4 weeks, monitored via TLC or HPLC .

Advanced: How can contradictory data on reaction yields or byproducts be resolved?

Methodological Answer:
Contradictions often arise from substrate impurities or heterogeneous catalysis . Solutions include:

  • Precatalyst Activation : Reduce Pd(II) to Pd(0) with ligands like PCy₃ to minimize side reactions .
  • Byproduct Analysis : Use GC-MS to identify deboronation products (e.g., fluorobenzene derivatives) .
  • Design of Experiments (DoE) : Vary temperature, catalyst loading, and solvent polarity to map optimal conditions .

Advanced: What theoretical frameworks guide the design of derivatives for medicinal chemistry applications?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify the cyclopropyl or fluorine positions to enhance target binding (e.g., kinase inhibitors).
  • Computational Modeling : Docking studies (AutoDock Vina) predict interactions with biological targets .
  • Metabolic Stability : Introduce deuterium at the cyclopropyl ring (e.g., 2,6-二氯甲苯-3,4,5-D3 analogs ) to prolong half-life.

Advanced: How does this compound compare to structurally similar boronic esters in membrane separation technologies?

Methodological Answer:

  • Diffusion Studies : Use NMR relaxometry to measure mobility in polymer matrices (e.g., PDMS membranes). Fluorinated analogs exhibit lower permeability due to increased hydrophobicity .
  • Thermal Stability : TGA data show decomposition onset at 220°C, making it suitable for high-temperature membrane applications .

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